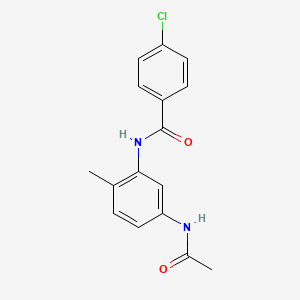![molecular formula C19H22N4O4S B4214544 2-(methylthio)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4214544.png)
2-(methylthio)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Vue d'ensemble
Description
2-(methylthio)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure features a unique arrangement of a triazole ring fused with a quinazoline core, modified with functional groups that grant it distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from basic aromatic compounds. One common route includes:
Formation of the quinazoline core: : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the triazole ring: : A cycloaddition reaction between an azide and an alkyne precursor.
Functional group modifications: : Attachment of methylthio and trimethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods: Large-scale production might employ optimized conditions such as:
Use of catalysts to increase yield.
High-pressure reactors to ensure complete cyclization.
Continuous flow reactors to manage temperature and reaction times efficiently.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: The compound is reactive towards several types of chemical transformations:
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : Targeting the quinazoline ring or triazole moiety.
Substitution: : Particularly at the methoxy and methylthio positions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, mCPBA.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Dihydro derivatives, amines.
Substitution: : Variously functionalized quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: The unique structure allows for diverse functionalization, making it useful as an intermediate in organic synthesis.
Biology: Studies suggest its potential as a kinase inhibitor, influencing cell signaling pathways.
Medicine: Investigated for anticancer properties due to its ability to interfere with cellular division.
Industry: May serve as a building block for more complex pharmaceuticals or as a specialty chemical in materials science.
Mécanisme D'action
Molecular Targets and Pathways
Kinase Inhibition: : Interacts with ATP-binding sites, hindering kinase activity.
Apoptosis Induction: : Promotes programmed cell death in cancer cells.
Pathways Involved
Signal Transduction: : Disruption of signaling cascades.
Cell Cycle Regulation: : Interference with checkpoints leading to cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazoline and triazole derivatives, but what sets 2-(methylthio)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique functional group arrangement that enhances its specificity and potency.
List of Similar Compounds
Gefitinib: : A quinazoline derivative used as an EGFR inhibitor.
Triazolam: : A triazole derivative with sedative effects.
Lapatinib: : Another quinazoline derivative used as a dual kinase inhibitor.
This compound's versatility and unique properties make it a valuable subject of ongoing research. How about delving deeper into one of the specific sections?
Propriétés
IUPAC Name |
2-methylsulfanyl-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-25-13-9-8-10(16(26-2)17(13)27-3)15-14-11(6-5-7-12(14)24)20-18-21-19(28-4)22-23(15)18/h8-9,15H,5-7H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIONVOABJBNGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4214464.png)


![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4214501.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4214507.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B4214509.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4214512.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]-3-nitrobenzamide](/img/structure/B4214518.png)
![4-fluoro-N-[1-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4214519.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4214532.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-1-phenylethanamine](/img/structure/B4214533.png)

![N-isopropyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4214548.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4214555.png)
